molecular formula C19H16ClNO2S B2399036 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797277-95-2

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2399036
CAS No.: 1797277-95-2
M. Wt: 357.85
InChI Key: JABXXLDYNBKLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797277-95-2) is a synthetic organic compound of significant interest in chemical biology and medicinal chemistry research . It features a benzamide core linked to a thiophene moiety with a hydroxyphenyl substituent, creating a well-defined molecular architecture that allows for precise interactions in biological systems . The presence of chloro and hydroxy functional groups enhances its versatility for further chemical modifications, while the thiophene ring contributes distinct electronic and steric characteristics . This compound serves as a valuable scaffold in intermediate synthesis, offering an optimal balance of stability and reactivity for derivatization in drug discovery programs . High purity and consistent synthesis protocols ensure reliable performance in research settings, making it a candidate for developing novel enzyme inhibitors . Its structural motif, combining a thiophene ring with a benzamide group, is recognized for enabling selective interactions with target proteins, particularly those involved in inflammatory pathways . Thiophene-2-carboxamide derivatives in general are considered lead compounds for drug discovery, with documented applications as anticancer and antibacterial agents . The product is supplied for in-vitro studies outside of living organisms. It is categorized as For Research Use Only and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABXXLDYNBKLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzamides

Scientific Research Applications

The compound has shown promise in various biological activities, which can be categorized as follows:

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, derivatives of thiophene have been explored for their efficacy against viral infections. The specific mechanism often involves inhibition of viral replication through interaction with viral enzymes or receptors.

Antimicrobial Properties

Studies have demonstrated that thiophene derivatives can possess antimicrobial activity. The hydroxyl and chloro substituents may enhance the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory response, has been noted in similar thiophene compounds. The IC50 values for these compounds typically range from 20 to 100 nM, indicating significant anti-inflammatory potential.

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral activity of thiophene derivatives against various RNA and DNA viruses. The compound's structure suggests it could similarly inhibit viral replication through mechanisms akin to those observed in known antiviral agents .

Case Study 2: Antimicrobial Testing

Research conducted on related thiophene compounds demonstrated their potential as antimicrobial agents. In vitro assays showed that these compounds effectively inhibited the growth of several bacterial strains, suggesting a pathway for further development in treating infections .

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response . The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

The choice of heterocycle significantly impacts physicochemical and biological properties. Below is a comparative analysis of the target compound with analogs containing thiazole, oxadiazole, and thiadiazole cores.

Thiophene vs. Thiazole Analogs
  • Target Compound : Thiophene (C₄H₃S) provides a sulfur-containing aromatic system with moderate electron-rich character.
  • The 4-methoxybenzyl group enhances lipophilicity compared to the hydroxyphenyl group in the target compound . Implications: Thiazoles often exhibit higher metabolic stability but lower solubility than thiophenes due to increased polarity.
Thiophene vs. Oxadiazole Analogs
  • 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)butyl]-benzamide (): Molecular Formula: C₁₅H₁₇ClN₄O₂S Key Features: The oxadiazole core (C₂N₂O) is electron-deficient, favoring interactions with electron-rich biological targets. Implications: Oxadiazoles are associated with improved pharmacokinetic profiles but may exhibit higher synthetic complexity.
Thiophene vs. Thiadiazole Analogs
  • 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine (): Molecular Formula: C₁₇H₁₆ClN₃S Key Features: The thiadiazole ring (C₂N₃S) combines sulfur and nitrogen, offering a balance between stability and reactivity. The 3-phenylpropyl chain enhances lipophilicity .

Substituent Effects

Substituents on the aromatic rings and heterocycles modulate electronic, steric, and solubility properties.

Compound Key Substituents Electronic Effects Solubility (Predicted)
Target Compound 3-Chlorobenzamide, hydroxyphenyl Electron-withdrawing (Cl), H-bonding (OH) Moderate (logP ~3.5)
2-Chloro-N-[5-(4-Methoxybenzyl)... 4-Methoxybenzyl Electron-donating (OCH₃) Low (logP ~4.2)
5-Chloro-2-Methoxy-N-{3-Methyl... Thiophen-2-yl, pyrazole Electron-rich (thiophene), steric hindrance Moderate (logP ~3.8)

Biological Activity

3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClNO4S2C_{19}H_{18}ClNO_4S_2, with a molecular weight of 423.9 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN O₄S₂
Molecular Weight423.9 g/mol
CAS Number1797965-83-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The hydroxyphenylmethyl group enhances binding affinity, potentially leading to increased potency in inhibiting target proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown moderate to high potency against various cancer cell lines, including breast and head and neck cancers. They act by inhibiting key enzymes involved in cell proliferation and survival pathways .
  • Mechanistic Insights : The compound may inhibit the activity of enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis, thereby limiting cancer cell growth .

Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. In particular:

  • Inhibition Studies : Compounds related to this structure have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving benzamide derivatives showed that certain compounds could inhibit RET kinase activity, crucial for cancer cell signaling pathways. The results indicated that these derivatives could serve as lead compounds for further development in cancer therapy .
  • Antimicrobial Evaluation :
    • Another investigation evaluated the antibacterial effects of thiophene-based compounds against Escherichia coli and Staphylococcus aureus. The results highlighted that these compounds had lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide to improve yield and purity?

Methodological Answer:
Synthesis optimization requires:

  • Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and adjust reaction times .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in amide bond formation .
  • Temperature Control : Maintain 60–80°C for coupling steps to balance reactivity and side-product suppression .
  • Catalysts : Employ coupling agents like EDCI/HOBt for efficient amidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) improves purity .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone connectivity; DEPT-135 clarifies quaternary carbons .
    • Mass Spectrometry (HRMS) : Validate molecular weight within 3 ppm error .
  • Resolving Conflicts :
    • 2D NMR (HSQC/HMBC) : Assign ambiguous proton-carbon correlations, especially for thiophene and benzamide moieties .
    • X-ray Crystallography : Resolve stereochemical uncertainties using single-crystal diffraction (e.g., orthorhombic P21_121_121_1 space group parameters) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified thiophene (e.g., halogenation) or benzamide (e.g., methoxy/fluoro substitution) groups .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (IC50_{50} via fluorescence polarization) or proteases (colorimetric substrate cleavage) .
    • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) using 3^3H-labeled ligands .
  • Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft parameters) descriptors to activity .

Advanced: What strategies are effective in resolving contradictions between computational docking predictions and experimental bioassay results?

Methodological Answer:

  • Docking Refinement :
    • Flexible Side-Chain Modeling : Use RosettaLigand or AutoDock Vina with induced-fit protocols .
    • Solvent Effects : Include explicit water molecules in molecular dynamics (MD) simulations .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to confirm docking poses .
    • Alanine Scanning Mutagenesis : Identify critical receptor residues for binding .

Basic: How can researchers improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Formulation Strategies :
    • Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
    • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable salts .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, morpholine) on the phenyl ring .

Advanced: What methodologies are recommended for identifying metabolic pathways and stable metabolites of this compound?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLMs); quench with acetonitrile .
    • LC-MS/MS Analysis : Use Q-TOF mass spectrometry with positive/negative ionization to detect phase I/II metabolites .
  • Stable Isotope Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic fate via isotopic patterns .

Advanced: How can X-ray crystallography be utilized to analyze the conformational stability of this compound?

Methodological Answer:

  • Crystallization : Screen conditions (e.g., vapor diffusion with PEG 4000/isopropanol) to obtain single crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for structure solution; analyze torsion angles to assess thiophene-benzamide dihedral flexibility .

Basic: What experimental protocols ensure stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Exposure : Use ICH Q1B guidelines (UV/visible light) to assess photolytic decomposition .
  • Optimal Storage : Lyophilize and store at -80°C under argon to prevent oxidation .

Advanced: How can researchers design enantioselective syntheses for chiral analogs of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation for thiophene ring functionalization .
  • Chiral Stationary Phases (CSPs) : Purify enantiomers via HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Advanced: What computational tools are effective in predicting off-target interactions and toxicity profiles?

Methodological Answer:

  • Off-Target Screening :
    • SwissTargetPrediction : Upload SMILES to identify kinase or protease targets .
    • ToxCast Database : Assess endocrine disruption potential via high-throughput screening data .
  • ADMET Prediction : Use QikProp (Schrödinger) to estimate logP, CNS permeability, and hERG inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.